8-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]quinoline
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Overview
Description
8-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]quinoline is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]quinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 8-hydroxyquinoline with 4-(2-methoxy-4-prop-2-enylphenoxy)butyl bromide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.
Substitution: The prop-2-enyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
8-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: A simpler quinoline derivative with similar core structure.
4-(2-methoxy-4-prop-2-enylphenoxy)butyl bromide: A precursor used in the synthesis of the target compound.
Tetrahydroquinoline derivatives: Reduced forms of quinoline with different chemical properties.
Uniqueness
8-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a methoxy-prop-2-enylphenoxybutoxy side chain makes it a versatile compound for various applications.
Properties
IUPAC Name |
8-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-3-8-18-12-13-20(22(17-18)25-2)26-15-4-5-16-27-21-11-6-9-19-10-7-14-24-23(19)21/h3,6-7,9-14,17H,1,4-5,8,15-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMJPPFLGBHYRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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